(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Description
(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and triazole rings, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Compounds containing thiazole and triazole rings are known to interact with their targets through various mechanisms . For instance, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, oxidative stress, and apoptosis .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biological Activity
The compound (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic molecule that integrates diverse pharmacophores, including thiazole and triazole moieties. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by relevant data, case studies, and research findings.
Structure and Synthesis
The compound features a benzo[d]thiazole core linked to a triazole and a pyrrolidine ring. Its synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to enhance biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
-
Antimicrobial Activity :
- Thiazole derivatives have shown significant activity against various bacteria and fungi. For instance, compounds with thiazole rings have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values around 2.32 mM .
- The integration of triazole rings often enhances this activity; studies have reported that certain triazole derivatives possess potent antifungal properties against resistant strains .
-
Anticancer Activity :
- Thiazole and triazole compounds have been extensively studied for their anticancer properties. For example, certain thiazole derivatives have displayed cytotoxicity against cancer cell lines such as Jurkat and A-431, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- The presence of electron-donating groups on the phenyl ring has been linked to increased antiproliferative activity, suggesting structure-activity relationship (SAR) insights that could be applicable to the target compound .
- Neuroprotective Effects :
Case Studies
Several studies highlight the biological potential of related compounds:
- Study on Antimycobacterial Activity : A series of thiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited an IC90 of 7.05 mM, showcasing the relevance of structural modifications in enhancing efficacy .
Compound | IC50 (mM) | IC90 (mM) | Remarks |
---|---|---|---|
IT10 | 2.32 | 7.05 | Active against Mtb |
IT06 | 2.03 | 15.22 | Significant activity |
- Cytotoxicity Studies : Research on thiazole-triazole hybrids revealed promising cytotoxic effects in various cancer cell lines, with some compounds achieving IC50 values below those of established treatments .
Mechanistic Insights
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds featuring thiazoles often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Generation : Certain compounds increase oxidative stress within cells, contributing to their anticancer effects.
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-22-18-8-7-16(11-20(18)28-14)21(27)25-10-9-17(12-25)26-13-19(23-24-26)15-5-3-2-4-6-15/h2-8,11,13,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCWPBIIIHCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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